4-Tridecanol

CAS No.: 26215-92-9

Cat. No.: VC18426137

Molecular Formula: C13H28O

Molecular Weight: 200.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26215-92-9 |

|---|---|

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | tridecan-4-ol |

| Standard InChI | InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3 |

| Standard InChI Key | VHNLHPIEIIHMHH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(CCC)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

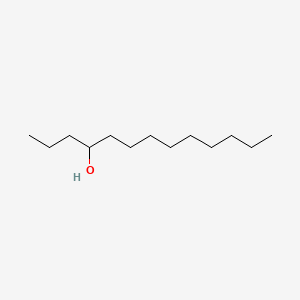

4-Tridecanol, systematically named tridecan-4-ol, belongs to the class of long-chain aliphatic alcohols. Its molecular structure consists of a 13-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon atom. The compound’s IUPAC name and synonyms are detailed below:

| Property | Value |

|---|---|

| IUPAC Name | Tridecan-4-ol |

| Common Synonyms | 4-Tridecanol; Propyl-nonyl-carbinol |

| CAS Registry Number | 26215-92-9 |

| EINECS Number | 247-520-6 |

The molecular formula corresponds to a molecular weight of 200.36 g/mol and an exact mass of 200.214 Da .

Stereochemical and Isomeric Considerations

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

4-Tridecanol’s physicochemical profile is critical for its handling and application in industrial processes. Key properties include:

The compound’s low vapor pressure and high boiling point necessitate specialized equipment for distillation and purification .

Solubility and Partition Coefficients

4-Tridecanol is sparingly soluble in water (<0.1 mg/L at 25°C) but exhibits high solubility in organic solvents such as ethanol, diethyl ether, and chloroform. Its octanol-water partition coefficient (LogP) of 4.29 indicates strong lipophilicity, making it suitable for lipid-based formulations.

Synthesis and Production Methods

Industrial Esterification Processes

A patented synthesis route involves the reaction of trimellitic anhydride with tridecanol (molar ratio 1:3–5) under nitrogen protection at 190–220°C, using catalysts such as tetrabutyl titanate or sulfuric acid . The reaction proceeds via:

Water generated during esterification is removed via azeotropic distillation, achieving yields exceeding 85% . Post-reaction, unreacted tridecanol is recovered through vacuum distillation, enhancing process sustainability .

Catalytic Optimization and Byproduct Management

Titanium-based catalysts (e.g., tetrabutyl titanate) offer superior activity and selectivity compared to acid catalysts like sulfuric acid, minimizing side reactions such as dehydration or ether formation . For instance, a 0.2% tetrabutyl titanate loading at 200–210°C yielded 86.5% pure tridecyl trimellitate .

Applications and Industrial Uses

Role in Polymer and Plasticizer Production

4-Tridecanol serves as a key intermediate in synthesizing trimellitate esters, which are widely used as plasticizers in polyvinyl chloride (PVC) and synthetic rubbers. These esters impart flexibility, thermal stability, and resistance to migration .

Biological and Medicinal Research

In a 2011 study, 4-tridecanol derivatives were investigated for their ability to inhibit bacterial quorum sensing, a mechanism critical for biofilm formation in pathogens like Pseudomonas aeruginosa . Modifying the hydroxyl group’s position altered activity, underscoring structure-activity relationships .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume